molecular formula C20H18F2N6O2 B4632032 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B4632032
M. Wt: 412.4 g/mol
InChI Key: GSRINVJDMIHCDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step chemical reactions starting from readily available precursors. For instance, derivatives similar to the compound of interest have been synthesized through the condensation of amino pyrazoles with β-diketones or cyanoacetamides, followed by cyclization and functional group modifications. These syntheses often employ regioselective reactions to introduce various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core, allowing for the generation of compounds with diverse chemical functionalities (Drev et al., 2014; Gregg et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including the compound , is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR. These analyses reveal the compound's precise geometric configuration, including bond lengths, angles, and the orientation of substituents, contributing to its chemical reactivity and interaction with biological targets (Liu et al., 2016).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, such as N-alkylation, halogenation, and hydrolysis, to modify their chemical structure and properties. These reactions are influenced by the compound's molecular structure and the presence of functional groups, leading to derivatives with altered pharmacological activities or physical-chemical properties (Hassan et al., 2014).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, including solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. These properties are crucial for understanding the compound's behavior in different solvents and its suitability for pharmaceutical formulations (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and acidity/basicity, of the compound are closely related to its molecular structure. The presence of electron-withdrawing or electron-donating groups on the pyrazolo[1,5-a]pyrimidine core influences its chemical behavior in reactions, including its potential as a ligand in metal complexes or its interaction with biological molecules (Castillo et al., 2018).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves the reaction of specific precursors like 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides with acetylacetone or 2-(4-methoxybenzylidene)malononitrile to yield various derivatives. These compounds are characterized using techniques such as IR, MS, 1H-NMR, and 13C-NMR, providing a deep insight into their structural integrity (Hassan, Hafez, & Osman, 2014).

  • Regioselective Synthesis : Research into the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides showcases the adaptability of this compound class in creating 7-substituted derivatives through a versatile chemical pathway involving intermediates like methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (Drev et al., 2014).

Biological Applications

  • Cytotoxic Activities : Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their in vitro cytotoxic activity against various cancer cell lines, providing a basis for antitumor drug development. These studies help in understanding the structure-activity relationship (SAR) that governs the biological efficacy of these compounds (Hassan et al., 2015).

  • Antitumor Activities Research : The synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives, including 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo pyrimidine-3-carboxamide, have indicated promising antitumor activities, underscoring the potential of these compounds in cancer therapy (Xin, 2012).

Insights into Supramolecular Aggregation

  • Structural Modifications and Conformational Features : Research into the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines, closely related to pyrazolo[3,4-d]pyrimidines, offers insights into their conformational features. This information is vital for designing compounds with tailored physical and chemical properties for specific scientific applications (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O2/c1-27-11-12(9-24-27)8-23-20(29)15-10-25-28-17(18(21)22)7-16(26-19(15)28)13-3-5-14(30-2)6-4-13/h3-7,9-11,18H,8H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRINVJDMIHCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

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